4,6-dimethyl-2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]pyrimidine 4,6-dimethyl-2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC19999682
InChI: InChI=1S/C14H16N4/c1-10-4-6-13(7-5-10)9-15-18-14-16-11(2)8-12(3)17-14/h4-9H,1-3H3,(H,16,17,18)/b15-9+
SMILES:
Molecular Formula: C14H16N4
Molecular Weight: 240.30 g/mol

4,6-dimethyl-2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]pyrimidine

CAS No.:

Cat. No.: VC19999682

Molecular Formula: C14H16N4

Molecular Weight: 240.30 g/mol

* For research use only. Not for human or veterinary use.

4,6-dimethyl-2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]pyrimidine -

Specification

Molecular Formula C14H16N4
Molecular Weight 240.30 g/mol
IUPAC Name 4,6-dimethyl-N-[(E)-(4-methylphenyl)methylideneamino]pyrimidin-2-amine
Standard InChI InChI=1S/C14H16N4/c1-10-4-6-13(7-5-10)9-15-18-14-16-11(2)8-12(3)17-14/h4-9H,1-3H3,(H,16,17,18)/b15-9+
Standard InChI Key CCASRPVWNMDLJA-OQLLNIDSSA-N
Isomeric SMILES CC1=CC=C(C=C1)/C=N/NC2=NC(=CC(=N2)C)C
Canonical SMILES CC1=CC=C(C=C1)C=NNC2=NC(=CC(=N2)C)C

Introduction

Key Findings

4,6-Dimethyl-2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]pyrimidine (C₁₄H₁₆N₄) is a hydrazone-functionalized pyrimidine derivative with emerging significance in medicinal and organic chemistry. Characterized by a planar pyrimidine core substituted with methyl groups at positions 4 and 6, and a hydrazinyl-linked 4-methylbenzylidene moiety, this compound exhibits unique electronic and steric properties. Recent studies highlight its synthetic versatility, moderate solubility (21 µg/mL at pH 7.4) , and potential antimicrobial activity .

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s IUPAC name, 4,6-dimethyl-N-[(E)-(4-methylphenyl)methylideneamino]pyrimidin-2-amine, reflects its structural complexity. Key parameters include:

PropertyValueSource
Molecular FormulaC₁₄H₁₆N₄
Molecular Weight240.30 g/mol
XLogP33.3
Topological Polar Surface Area50.2 Ų
Solubility21 µg/mL (pH 7.4)

The E-configuration of the hydrazone bond is critical for maintaining planar geometry, as confirmed by NMR and crystallographic data .

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): Peaks at δ 2.35 (s, 6H, CH₃), 2.45 (s, 3H, Ar-CH₃), 7.25–7.80 (m, aromatic protons), 8.10 (s, 1H, N=CH) .

  • IR: Stretching vibrations at 1620 cm⁻¹ (C=N), 1585 cm⁻¹ (C=C), and 3250 cm⁻¹ (N-H) .

Synthesis and Reaction Pathways

Primary Synthesis Routes

The compound is typically synthesized via condensation reactions:

  • Hydrazine-Pyrimidine Coupling: 2-Hydrazino-4,6-dimethylpyrimidine reacts with 4-methylbenzaldehyde under acidic conditions (e.g., glacial acetic acid) at 80°C for 4–6 hours .

    C₆H₁₀N₄ (2-hydrazinyl-pyrimidine)+C₈H₈O (4-methylbenzaldehyde)EtOH, ΔC₁₄H₁₆N₄+H₂O\text{C₆H₁₀N₄ (2-hydrazinyl-pyrimidine)} + \text{C₈H₈O (4-methylbenzaldehyde)} \xrightarrow{\text{EtOH, Δ}} \text{C₁₄H₁₆N₄} + \text{H₂O}

    Yield: 65–78% .

  • Microwave-Assisted Synthesis: Reduces reaction time to 20–30 minutes with comparable yields (70–75%) .

Functionalization Reactions

  • Cyclization: Reacts with CS₂ or ethyl chloroformate to form triazolo[4,3-a]pyrimidines .

  • Alkylation: Methyl iodide in DMF/K₂CO₃ introduces methylthio groups at N1 .

Biological Activities and Applications

Cytotoxicity Profile

Cell LineIC₅₀ (µg/mL)Reference
HEK-293 (Human)>100
HepG2 (Liver)85
Low cytotoxicity (IC₅₀ >50 µg/mL) suggests therapeutic utility .

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

  • Aqueous Solubility: 21 µg/mL at pH 7.4 .

  • LogD (pH 7.4): 2.1, indicating moderate lipophilicity .

  • Stability: Stable in DMSO for >6 months at -20°C; decomposes above 150°C .

ADME Predictions

ParameterPredicted ValueMethod
Caco-2 Permeability5.2 × 10⁻⁶ cm/sSwissADME
Plasma Protein Binding89%pkCSM
Half-life3.1 hADMETLab

Comparative Analysis with Analogues

Structural Analogues

CompoundMIC (MRSA, µg/mL)LogP
4,6-Dimethyl-2-[(E)-hydrazinyl]82.8
4-Br-6-Me-pyrimidine derivative23.5
Robenidine24.1

The 4-methylbenzylidene group balances hydrophobicity and electronic effects, optimizing antimicrobial activity .

Future Research Directions

  • Mechanistic Studies: Elucidate targets in bacterial folate pathways.

  • Formulation Development: Nanoemulsions to enhance solubility .

  • In Vivo Efficacy: Murine models of MRSA infection.

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